REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[CH:4]=[C:3]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(O)C.[Pt]>[NH2:7][C:5]1[CH:4]=[C:3]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:2]([CH3:1])[CH:6]=1
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Name
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|
Quantity
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16 g
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Type
|
reactant
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Smiles
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CN1C(=CC(=C1)[N+](=O)[O-])C(=O)OCC
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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1.6 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Type
|
CUSTOM
|
Details
|
The mixture is shaken for 16 hours in a PARR hydrogenator
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The catalyst is removed by filtration through a pad of celite
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Type
|
CONCENTRATION
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Details
|
the filtrate is concentrated in vacuo to a yellow oil
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Type
|
CUSTOM
|
Details
|
directly without purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(N(C1)C)C(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |